molecular formula C15H23NO2 B081261 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol CAS No. 13707-91-0

1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol

Cat. No. B081261
CAS RN: 13707-91-0
M. Wt: 249.35 g/mol
InChI Key: XYBDCAYPKRUVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It has been widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling.

Mechanism Of Action

1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 is a selective β2-adrenergic receptor antagonist. It binds to the β2-adrenergic receptor and blocks the binding of endogenous ligands, such as epinephrine and norepinephrine. This results in a decrease in β2-adrenergic receptor signaling, which can lead to a variety of physiological effects depending on the tissue and cell type.

Biochemical And Physiological Effects

1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has been shown to have a variety of biochemical and physiological effects depending on the tissue and cell type. In the respiratory system, 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has been shown to block the bronchodilatory effects of β2-adrenergic receptor agonists, such as albuterol. In the cardiovascular system, 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has been shown to block the vasodilatory effects of β2-adrenergic receptor agonists, such as isoproterenol. In the liver and skeletal muscle, 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has been shown to block the glycogenolytic effects of β2-adrenergic receptor agonists, such as epinephrine.

Advantages And Limitations For Lab Experiments

1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has several advantages as a research tool. It is a highly selective β2-adrenergic receptor antagonist, which allows for the specific study of β2-adrenergic receptor signaling. It is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to its use. It has a relatively low affinity for the β2-adrenergic receptor compared to other β2-adrenergic receptor antagonists, which may limit its effectiveness in certain experiments. It also has a relatively short half-life in vivo, which may limit its use in long-term experiments.

Future Directions

There are several future directions for the study of 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551. One direction is the development of more potent and selective β2-adrenergic receptor antagonists for use in research and clinical applications. Another direction is the investigation of the role of β2-adrenergic receptor signaling in the pathogenesis of various diseases, such as asthma, cardiovascular disease, and diabetes. Additionally, the use of 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 in combination with other drugs or therapies may provide new insights into the treatment of these diseases.

Synthesis Methods

1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 can be synthesized through a multistep process starting from 3-(prop-2-en-1-yl)phenol. The first step involves the protection of the phenol group with a tert-butyldimethylsilyl (TBDMS) group. The resulting compound is then reacted with 2-bromo-1-(propan-2-ylamino)ethane to yield the corresponding secondary amine. The final step involves the deprotection of the TBDMS group with tetra-n-butylammonium fluoride (TBAF) to yield 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551.

Scientific Research Applications

1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has been widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling. It has been used to investigate the role of β2-adrenergic receptors in asthma, cardiovascular disease, and diabetes. It has also been used to study the effects of β2-adrenergic receptor agonists and antagonists on various physiological processes, such as bronchodilation, vasodilation, and glucose metabolism.

properties

CAS RN

13707-91-0

Product Name

1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

1-(propan-2-ylamino)-3-(3-prop-2-enylphenoxy)propan-2-ol

InChI

InChI=1S/C15H23NO2/c1-4-6-13-7-5-8-15(9-13)18-11-14(17)10-16-12(2)3/h4-5,7-9,12,14,16-17H,1,6,10-11H2,2-3H3

InChI Key

XYBDCAYPKRUVCK-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC(=C1)CC=C)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC(=C1)CC=C)O

Origin of Product

United States

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